Gibberellin A1 is a natural product found in Solanum tuberosum, Citrus reticulata, and other organisms with data available.
Gibberellin A1
CAS No.: 545-97-1
VCID: VC21336934
Molecular Formula: C19H24O6
Molecular Weight: 348.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Gibberellin A1, also known as GA1, is a plant hormone belonging to the gibberellin family. These hormones play crucial roles in regulating various plant growth processes, including stem elongation, germination, dormancy, flowering, and fruit development . GA1 is particularly noted for its role in controlling shoot elongation in higher plants, making it a key factor in plant height and vegetative growth . Biological Function of Gibberellin A1Gibberellin A1 is recognized as the primary active gibberellin responsible for shoot elongation in many plant species. It acts by promoting cell elongation and cell division, which are essential for stem growth . GA1 also plays a role in breaking seed dormancy, facilitating germination by inducing the production of enzymes like α-amylase, which breaks down starch into glucose for energy . Signaling MechanismThe signaling mechanism of gibberellins involves binding to soluble receptors known as GID1s (Gibberellin Insensitive Dwarf 1). This binding causes a conformational change in GID1, allowing it to interact with DELLA proteins, which are repressors of plant growth. The interaction leads to the degradation of DELLA proteins, thereby releasing the repression on plant growth and development . Research FindingsResearch on GA1 has shown its significance in various plant species. For instance, studies using single-gene mutants of maize, pea, and rice have demonstrated that GA1 is the main endogenous gibberellin responsible for shoot elongation . Additionally, GA1 has been found to be as active as GA20 when applied to certain plant species, indicating its broad applicability in plant growth regulation . Table: Key Features of Gibberellin A1
Applications and Future Research DirectionsGibberellin A1 has potential applications in agriculture for enhancing plant growth and improving crop yields. Future research should focus on understanding its interaction with other plant hormones and its role in stress responses. Additionally, exploring microbial consortia that can produce GA1 or enhance its activity could provide sustainable methods for plant growth promotion . |
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CAS No. | 545-97-1 | ||||||||||||
Product Name | Gibberellin A1 | ||||||||||||
Molecular Formula | C19H24O6 | ||||||||||||
Molecular Weight | 348.4 g/mol | ||||||||||||
IUPAC Name | (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 | ||||||||||||
Standard InChIKey | JLJLRLWOEMWYQK-OBDJNFEBSA-N | ||||||||||||
Isomeric SMILES | C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | ||||||||||||
SMILES | CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | ||||||||||||
Canonical SMILES | CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | ||||||||||||
Appearance | White Solid | ||||||||||||
Melting Point | >228°C | ||||||||||||
Purity | > 95% | ||||||||||||
Quantity | Milligrams-Grams | ||||||||||||
Synonyms | 2β,4aα,7-Trihydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone; 2β,4a,7-Trihydroxy-1-methyl-8-methylene-4aα,4bβ-gibbane-1α,10β-dicarboxylic Acid 1,4a-Lactone; 4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulenegibbane-1,10-dicarboxylic Ac | ||||||||||||
Reference | 1. Bou-Torrent J, Martínez-García JF, García-Martínez JL, Prat S. Gibberellin A1 metabolism contributes to the control of photoperiod-mediated tuberization in potato. PLoS One. 2011;6(9):e24458. doi: 10.1371/journal.pone.0024458. Epub 2011 Sep 22. PMID: 21961036; PMCID: PMC3178525. 2. Kenmoku H, Oozone T, Sugai T, Sassa T. Mass production of pure gibberellin A1 by Phaeosphaeria sp. L487 and the fungal preparation of [U-13C]gibberellin A1. Biosci Biotechnol Biochem. 2001 Sep;65(9):2095-7. doi: 10.1271/bbb.65.2095. PMID: 11676028. 3. Cassán FD, Lucangeli CD, Bottini R, Piccoli PN. Azospirillum spp. metabolize [17,17-2H2]gibberellin A20 to [17,17-2H2]gibberellin A1 in vivo in dy rice mutant seedlings. Plant Cell Physiol. 2001 Jul;42(7):763-7. doi: 10.1093/pcp/pce099. PMID: 11479384. 4. Yin C, Gan L, Ng D, Zhou X, Xia K. Decreased panicle-derived indole-3-acetic acid reduces gibberellin A1 level in the uppermost internode, causing panicle enclosure in male sterile rice Zhenshan 97A. J Exp Bot. 2007;58(10):2441-9. doi: 10.1093/jxb/erm077. Epub 2007 Jun 7. PMID: 17556768. 5. Sugano M, Nakagawa Y, Nyunoya H, Nakamura T. Expression of gibberellin 3 beta-hydroxylase gene in a gravi-response mutant, weeping Japanese flowering cherry. Biol Sci Space. 2004 Dec;18(4):261-6. doi: 10.2187/bss.18.261. PMID: 15858394. | ||||||||||||
PubChem Compound | 5280379 | ||||||||||||
Last Modified | Aug 15 2023 |
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